molecular formula C9H13N3O3S B8513707 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid

2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid

Cat. No.: B8513707
M. Wt: 243.29 g/mol
InChI Key: YLWRDCXQZACSAJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound that features a thiophene ring, a hydrazine moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common route includes the reaction of thiophene-2-carboxylic acid with methylhydrazine to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the hydrazine moiety.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydrazine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the hydrazine and acetic acid groups.

    Methylhydrazine: Contains the hydrazine moiety but lacks the thiophene and acetic acid groups.

    Chloroacetic acid: Contains the acetic acid group but lacks the thiophene and hydrazine moieties.

Uniqueness

2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its combination of a thiophene ring, a hydrazine moiety, and an acetic acid group

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

2-[methyl-(thiophen-2-ylmethylcarbamoylamino)amino]acetic acid

InChI

InChI=1S/C9H13N3O3S/c1-12(6-8(13)14)11-9(15)10-5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,13,14)(H2,10,11,15)

InChI Key

YLWRDCXQZACSAJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)NC(=O)NCC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the procedure described in the synthesis method of Compound VI-2 with the modification that the reaction was carried out for 2 hours, ethyl 2-(1-methyl-2-(thiophen-2-ylmethylcarbamoyl)hydrazinyl)acetate (Compound V-13) 1.38 g (5.1 mmol) was reacted with lithium hydroxide monohydrate 426 mg (10.1 mmol) to obtain the title compound 1.0 g (82%).
Name
ethyl 2-(1-methyl-2-(thiophen-2-ylmethylcarbamoyl)hydrazinyl)acetate
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
426 mg
Type
reactant
Reaction Step One
Yield
82%

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